Ethyl 3-(3-fluorophenyl)-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 3-(3-fluorophenyl)-1H-pyrazole-5-carboxylate, also known as EFPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological applications. EFPC belongs to the class of pyrazole derivatives, which are known to exhibit a wide range of biological activities.
Scientific Research Applications
Fluorescent Probes and Imaging Agents
Fluorescent probes play a crucial role in biology, chemistry, and materials science. They allow for the detection of specific molecules, cells, or biological processes through fluorescence signals. In this context, Ethyl 3-(3-fluorophenyl)-1H-pyrazole-5-carboxylate can serve as a promising fluorescent probe due to its unique properties:
- Design Principles and Methods :
- Fluorescent Dye Selection : Choosing an appropriate fluorescent dye is critical. The dye should exhibit high fluorescence intensity, stability, and low toxicity.
Antiviral Activity
Recent studies have explored the antiviral potential of Ethyl 3-(3-fluorophenyl)-1H-pyrazole-5-carboxylate. Notably:
- Inhibition of Virus Replication : Application of this compound inhibited viral replication in vitro, showing promise against certain viruses .
Immunotherapy Research
Collaborative efforts between research institutions have led to exciting developments:
properties
IUPAC Name |
ethyl 3-(3-fluorophenyl)-1H-pyrazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZJPZYYVAYWIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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